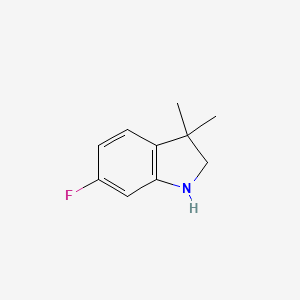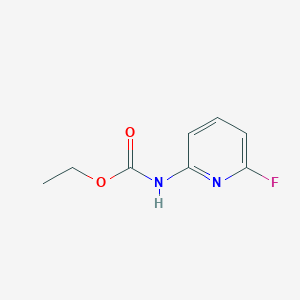![molecular formula C9H17BrO2 B1438028 2-[(3-Bromopropoxy)methyl]oxane CAS No. 1152515-11-1](/img/structure/B1438028.png)
2-[(3-Bromopropoxy)methyl]oxane
Vue d'ensemble
Description
“2-[(3-Bromopropoxy)methyl]oxane” is a chemical compound with the CAS Number: 1152515-11-1 . It has a molecular weight of 237.14 .
Molecular Structure Analysis
The IUPAC name for this compound is “2-[(3-bromopropoxy)methyl]tetrahydro-2H-pyran” and its InChI code is "1S/C9H17BrO2/c10-5-3-6-11-8-9-4-1-2-7-12-9/h9H,1-8H2" .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 237.14 . More specific properties such as hardness, topography, and hydrophilicity are not provided in the search results .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
- Research on related compounds, such as oxetanes and oxiranes, highlights their importance in organic synthesis, including the formation of cyclic and acyclic ethers, which are crucial intermediates in synthesizing various pharmaceuticals, agrochemicals, and polymers. For instance, studies on the oxidative dehydrogenation processes and the synthesis of asymmetrically disubstituted methyl oxetanes demonstrate the utility of these compounds in creating complex molecular architectures with potential applications in material science and drug development (Ding et al., 2012) (Xiang, 2000).
Polymer Science
- In polymer science, the synthesis and characterization of acrylate-oxetane interpenetrating polymer networks through thermal-UV dual cure processes illustrate the role of oxetane derivatives in creating novel polymer materials with enhanced mechanical and chemical properties. This research underlines the importance of such compounds in developing advanced materials for coatings, adhesives, and composite technologies (Sangermano et al., 2006).
Environmental Science
- Studies on the microbial degradation and environmental fate of methyl tert-butyl ether (MTBE) and related fuel oxygenates provide insights into the biodegradation pathways of synthetic ethers in the environment. These findings are crucial for understanding the environmental impact of chemical pollutants and developing strategies for bioremediation and pollution control (Fayolle et al., 2001).
Advanced Oxidation Processes
- The research into the oxidative processes, such as the study on the OH radical-induced oxidation of hydrocarbons, provides fundamental insights into the atmospheric chemistry and the role of synthetic ethers in advanced oxidation processes. These studies are essential for designing efficient oxidation catalysts and understanding the mechanisms of atmospheric pollutants' degradation (Benkelberg et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-bromopropoxymethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c10-5-3-6-11-8-9-4-1-2-7-12-9/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUMHXBVACTUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B1437945.png)
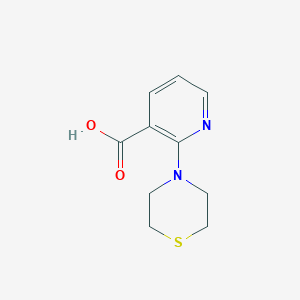


![1-[(5-Bromo-2-fluoro-4-methylsulfonyl)phenyl]-homopiperazine](/img/structure/B1437953.png)
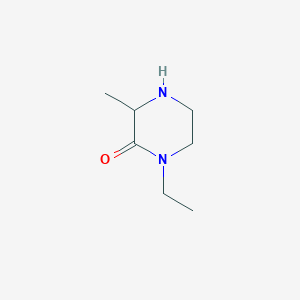
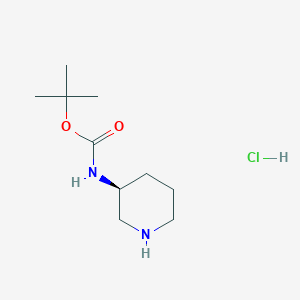


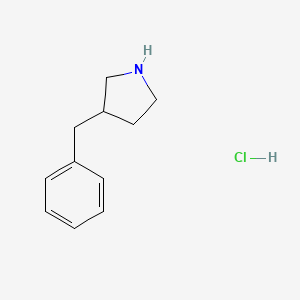

![1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid](/img/structure/B1437965.png)
